N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a tetrahydropyrimidothiazine ring . It has been studied in the context of medicinal chemistry, with potential applications in the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structures of its functional groups. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Attached to this is a tetrahydropyrimidothiazine ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to have a high melting point due to its complex structure . Its chemical properties, such as reactivity, can be inferred from the functional groups it contains .Scientific Research Applications
Antioxidant Activity
Compounds derived from Tetrahydropyrimidine, including those similar to N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide, have been investigated for their antioxidant activities. The synthesized compounds demonstrated significant antioxidant properties, making them potentially useful in contexts where oxidative stress is a concern (Salem et al., 2015).
Antimicrobial and Antifungal Activity
Novel compounds synthesized from analogs like the N-(benzo[d]thiazol-2-yl) derivatives displayed promising antibacterial and antifungal activities. This includes effectiveness against various bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as cytotoxic activity against mammalian cell lines, suggesting potential applications in the treatment of microbial infections (Palkar et al., 2017).
Anticancer Potential
Research has identified the potential of this compound derivatives in anticancer applications. Various synthesized compounds showed promising cytotoxic effects against cancer cell lines, indicating their potential in the development of novel cancer treatments (Senthilkumar et al., 2021).
Bioavailability and Lipophilicity
Studies involving analogs of N-(benzo[d]thiazol-2-yl) compounds have explored their bioavailability and lipophilicity, essential factors for the effectiveness of pharmaceutical agents. Certain derivatives demonstrated improved bioavailability due to increased lipophilicity, a crucial aspect in the design of effective drug molecules (Kohara et al., 1996).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to targetcyclo-oxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, a process catalyzed by the COX and 5-lipoxygenase pathways . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to reduced inflammation and pain .
Pharmacokinetics
One study indicated that similar compounds have a favorable pharmacokinetic profile .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given its potential role in inhibiting COX enzymes and reducing prostaglandin production . .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-12-5-6-16-15-19(12)7-9(8-22-15)13(21)18-14-17-10-3-1-2-4-11(10)23-14/h1-6,9H,7-8H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIUWAKSUVTWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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